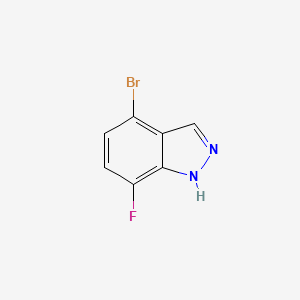

4-Bromo-7-fluoro-1H-indazole

描述

Overview of Indazole Scaffold in Chemical Biology and Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structure in the realm of medicinal chemistry and chemical biology. nih.gov This core is present in a variety of synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. evitachem.com This versatility has led to their incorporation into a number of approved drugs and clinical candidates. rsc.orgrsc.org The indazole nucleus is a key component in drugs developed for oncology, such as Niraparib and Pazopanib, as well as for anti-inflammatory and antiemetic applications. nih.govrsc.org

The significance of indazoles also lies in their utility as versatile building blocks in organic synthesis. chim.it The two nitrogen atoms in the pyrazole ring offer sites for substitution, and the benzene ring can be functionalized in various positions, allowing for the creation of large libraries of diverse molecules for screening and development. nih.govnih.gov

Fluorine: The small size and high electronegativity of fluorine can lead to enhanced binding interactions with biological targets, often through the formation of hydrogen bonds. nih.gov Fluorine substitution can also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug. For instance, the introduction of a fluorine atom at the C7 position of an indazole scaffold has been shown to dramatically increase its inhibitory potency against Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov

Bromine: The bromine atom, being larger and more polarizable, can also form halogen bonds and other non-covalent interactions, which can contribute to binding affinity. cymitquimica.com Bromine is often introduced to serve as a handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the synthesis of more complex derivatives. nih.govnih.gov

Contextualizing 4-Bromo-7-fluoro-1H-indazole within Halogenated Indazole Derivatives

While the indazole scaffold itself is well-studied, the specific properties and potential of its numerous halogenated derivatives are still under active investigation. This compound represents one such derivative, whose specific arrangement of substituents warrants closer examination.

The substitution pattern of halogens on the indazole ring gives rise to a multitude of positional isomers, each with potentially distinct chemical and biological properties. researchgate.nettandfonline.com The location of the bromine and fluorine atoms in this compound is just one of many possibilities. For example, related isomers such as 5-bromo-4-fluoro-1H-indazole and 4-bromo-6-fluoro-1H-indazole are also subjects of research and are used as intermediates in the synthesis of kinase inhibitors. google.comclockss.orgchemicalbook.com

Table 2: Examples of Bromo-Fluoro-Indazole Positional Isomers and Their Research Context

| Compound Name | CAS Number | Research Context/Application |

|---|---|---|

| 4-Bromo-6-fluoro-1H-indazole | 885520-70-7 | Intermediate for synthesis of kinase inhibitors. chemicalbook.com |

| 5-Bromo-4-fluoro-1H-indazole | 1190313-33-0 | Synthesis via bromination and cyclization, used in drug discovery. google.com |

| 7-Bromo-4-fluoro-1H-indazole | 1000341-72-9 | Commercially available building block. avantorsciences.com |

| 4-Bromo-7-fluoro-5-methyl-1H-indazole | 2241721-64-0 | Intermediate in the synthesis of PKMYT1 kinase inhibitors. google.com |

This table highlights the use of various positional isomers in research and development.

A thorough review of the current scientific literature reveals a notable gap in dedicated research on this compound. While it is listed in numerous chemical catalogs and has been mentioned as a potential intermediate for synthesizing anti-cancer and antiviral drugs, there is a lack of published studies detailing its specific synthesis, characterization, and biological evaluation. chembk.com No significant patents explicitly claim this compound for a specific application, although related structures are prevalent in patent literature. google.com

This lack of focused research presents a clear opportunity for future investigation. Key future research directions could include:

Development and Optimization of Synthetic Routes: While a general method involving the reaction of 4-bromoindazole with a fluorinating agent has been suggested, detailed studies to optimize the yield and purity of this compound are needed. chembk.com Exploring different catalytic systems and reaction conditions could lead to more efficient and scalable syntheses.

Comprehensive Biological Screening: Given the known anticancer and antiviral activities of other indazole derivatives, a systematic screening of this compound against a panel of cancer cell lines and viruses would be a logical first step. chembk.com Furthermore, its potential as a kinase inhibitor, in line with other halogenated indazoles, should be explored. rsc.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds where the positions of the bromine and fluorine are varied, or where other functional groups are introduced, would provide valuable SAR data. This would help to elucidate the specific contributions of the 4-bromo and 7-fluoro substituents to any observed biological activity and guide the design of more potent and selective analogs.

Computational and Crystallographic Studies: In silico docking studies could predict potential biological targets for this compound. Obtaining a crystal structure would provide definitive information on its three-dimensional conformation and intermolecular interactions, which would be invaluable for rational drug design.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXVNDLMTIOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308733 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-63-3 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Bromo 7 Fluoro 1h Indazole

Reactions Involving the Halogen Substituents

The carbon-halogen bonds at positions C4 (bromine) and C7 (fluorine) are primary sites for chemical modification. The bromine atom, in particular, is an excellent leaving group for various cross-coupling reactions, while both halogens can influence the ring's susceptibility to nucleophilic substitution.

Under suitable conditions, such as the presence of a strong base, 4-Bromo-7-fluoro-1H-indazole can participate in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces a leaving group (typically a halogen) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The indazole ring system itself has electron-withdrawing properties, which can activate the attached halogens toward nucleophilic attack. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, by displacing one of the halogen substituents.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C4 position of this compound makes it an ideal substrate for such transformations. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organohalide, is particularly prominent for the functionalization of bromoindazoles. nih.gov This reaction offers a mild and efficient method to introduce a wide variety of aryl, heteroaryl, or vinyl substituents. nih.govtcichemicals.com

Studies on closely related 7-bromo-4-substituted-1H-indazoles have demonstrated successful Suzuki-Miyaura couplings with a range of aryl boronic acids, yielding C7-arylated products in moderate to excellent yields. nih.gov These reactions are typically performed using a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand and a base. The choice of reaction conditions can be optimized to achieve high yields and tolerate various functional groups on the coupling partners. nih.gov This methodology is directly applicable to this compound for the synthesis of diverse 4-aryl-7-fluoro-1H-indazole derivatives.

| Bromoindazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | Good | nih.gov |

| 4-amido-7-bromo-1H-indazole | Various aryl/heteroaryl boronic acids | Not Specified | Not Specified | Not Specified | Good | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl boronic acids | XPhosPdG2 / XPhos | K₂CO₃ | Aqueous Ethanol | Good to Excellent | nih.gov |

Reactions at the Indazole Nitrogen Atoms (N1/N2)

The indazole ring contains two nitrogen atoms within its pyrazole (B372694) moiety, both of which can serve as sites for alkylation or arylation. The reaction's regioselectivity—whether substitution occurs at the N1 or N2 position—is a critical aspect of indazole chemistry.

Direct alkylation of the indazole N-H bond typically results in a mixture of N1 and N2 substituted products. nih.gov The ratio of these regioisomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electrophile itself. nih.gov For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. nih.gov This selectivity is influenced by both steric and electronic effects of substituents on the indazole ring. nih.gov

The development of regioselective protocols is crucial for the synthesis of specific isomers, as N1 and N2 substituted indazoles can exhibit different biological activities. nih.gov For example, a general and selective procedure for the N2-alkylation of 1H-indazoles has been developed using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by copper(II) triflate. researchgate.net Conversely, conditions utilizing cesium carbonate in dioxane for reactions with alkyl tosylates have been shown to selectively produce N1-substituted products for certain indazole substrates. nih.gov

| Indazole Substrate | Reagent | Base/Promoter | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| C-3 substituted indazoles | Alkyl bromide | NaH | THF | N1 (>99%) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ | Dioxane | N1 | nih.gov |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | Copper(II) triflate | Not Specified | N2 | researchgate.net |

| Methyl 1H-indazole-3-carboxylate | 1-(bromomethyl)-4-fluorobenzene | Not Specified | Not Specified | N1 | nih.gov |

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov Annular tautomerism has been studied extensively, and for most substituted indazoles, the 1H-tautomer is considered to be the more thermodynamically stable form. nih.govnih.gov This equilibrium between tautomers is a key factor influencing the reactivity at the nitrogen atoms.

The N-alkylation reaction proceeds via the deprotonation of the N-H bond to form an indazolide anion. This anion has nucleophilic character at both N1 and N2, leading to the potential for two different products. The distribution of products is often a result of a balance between kinetic and thermodynamic control. The N2-alkylated product is often favored under kinetic control, while the more stable N1-isomer is the thermodynamically controlled product. researchgate.net Therefore, reaction conditions that allow for equilibration can favor the formation of the N1-substituted indazole. nih.gov The specific substituents on the indazole ring can also alter the energy difference between the 1H and 2H tautomers, thereby influencing the product ratio. nih.gov

Electrophilic Aromatic Substitution on the Indazole Ring

Electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring is generally less facile than for benzene itself. The pyrazole ring acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. The positions most susceptible to substitution are influenced by the directing effects of the existing substituents (bromo and fluoro) and the deactivating nature of the pyrazole moiety.

Computational studies on substituted indazoles have been used to estimate the reactivity of the ring system. nih.gov Fukui functions, which indicate the propensity of each atom in a molecule to accept or donate electrons, can predict the most likely sites for electrophilic attack. researchgate.net For this compound, the C5 and C6 positions are the available sites for substitution. The directing effects of the halogen substituents would need to be considered; fluorine is an ortho-, para-director, while bromine is also an ortho-, para-director. However, the strong deactivating effect of the pyrazole ring often dominates, making such reactions challenging and requiring harsh conditions.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is a key step in the development of novel therapeutic agents. By systematically modifying its structure, chemists can probe the interactions of these molecules with their biological targets, leading to a comprehensive understanding of their SAR.

A primary route for derivatization is through N-alkylation or N-arylation at the N1 position of the indazole ring. This is typically achieved by reacting the starting material with a variety of alkyl or aryl halides in the presence of a base. Such modifications can significantly influence the compound's solubility, metabolic stability, and binding affinity to the target protein.

Another crucial strategy involves the modification of the C4-bromo position, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of different substituents that can occupy specific pockets within the target's binding site. The electronic and steric properties of these introduced groups can dramatically alter the compound's biological profile.

Furthermore, functionalization at other positions, though less common, can also be explored to fine-tune the molecule's properties. These derivatization approaches collectively allow for a thorough investigation of the chemical space around the this compound core, facilitating the design of potent and selective drug candidates.

Illustrative Derivatization Strategies and SAR Insights

To exemplify the process of SAR exploration, the following table outlines hypothetical derivatization strategies for this compound and the potential impact on its activity as a kinase inhibitor. This data is representative of typical SAR findings for indazole-based kinase inhibitors.

| Modification Site | Reagent/Reaction | Introduced Group (R) | Hypothetical Kinase Inhibitory Activity (IC50) | SAR Interpretation |

| N1-Position | Methyl iodide, K2CO3 | -CH3 | 50 nM | Small alkyl groups at N1 can enhance potency by improving cell permeability. |

| N1-Position | Isopropyl bromide, NaH | -CH(CH3)2 | 25 nM | A slightly larger, branched alkyl group may provide optimal steric fit in a hydrophobic pocket. |

| N1-Position | Benzyl bromide, Cs2CO3 | -CH2Ph | 100 nM | Bulky aromatic groups at N1 might be detrimental to activity due to steric hindrance. |

| C4-Position | Phenylboronic acid, Pd(PPh3)4, K2CO3 (Suzuki Coupling) | -Ph | 80 nM | Introduction of a phenyl group can explore interactions with aromatic residues in the binding site. |

| C4-Position | (4-Methoxyphenyl)boronic acid, Pd(dppf)Cl2, Na2CO3 (Suzuki Coupling) | -C6H4-4-OCH3 | 40 nM | Electron-donating groups on the phenyl ring can enhance activity through favorable electronic interactions. |

| C4-Position | (3-Aminophenyl)boronic acid, Pd(OAc)2, SPhos, K3PO4 (Suzuki Coupling) | -C6H4-3-NH2 | 15 nM | A basic amine can form a key hydrogen bond or salt bridge with the target, significantly improving potency. |

This interactive table demonstrates how systematic modifications to the this compound scaffold can lead to a deeper understanding of the structural requirements for potent kinase inhibition. The choice of reagents and reaction conditions is critical for achieving the desired chemical transformations and for building a comprehensive SAR profile.

Biological Activities and Pharmacological Potential of 4 Bromo 7 Fluoro 1h Indazole Derivatives

Enzyme Inhibition Profiles

Derivatives of 4-Bromo-7-fluoro-1H-indazole are investigated for their potential to inhibit various enzymes involved in critical cellular processes. The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the electronic properties and binding affinities of these molecules, making them promising candidates for targeted enzyme inhibition.

Inhibition of Specific Kinases in Cell Signaling Pathways

The indazole core is a well-established pharmacophore for the development of kinase inhibitors, which are crucial for regulating cell signaling pathways implicated in diseases like cancer. scite.ai Indazole derivatives have been successfully developed as inhibitors for a range of specific kinases, including tyrosine kinases and serine/threonine kinases. scite.ai

Structure-activity relationship (SAR) studies on various indazole-based compounds have revealed that substitutions on the indazole ring are critical for inhibitory potency and selectivity. For instance, a series of indazole amide derivatives were optimized through structure-based drug design to yield potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govresearchgate.net These compounds demonstrated effective inhibition of the ERK signaling pathway in cancer cell lines. nih.gov While specific data for this compound is not extensively detailed in the available literature, the known impact of halogenation on kinase inhibitors suggests its potential. Halogen atoms can form halogen bonds and other hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing inhibitory activity. nih.gov

Inhibition of Lactoperoxidase (LPO) by Indazole Derivatives

Lactoperoxidase (LPO) is a crucial antimicrobial enzyme found in mammalian secretions that plays a role in the innate immune system. A study investigating the inhibitory effects of various halogenated indazole derivatives on bovine milk LPO revealed that these compounds can act as potent inhibitors. Although this compound was not specifically tested, the inhibitory constants (Ki) for closely related analogs were determined, providing insight into its potential activity.

The study demonstrated that both bromine and fluorine substitutions on the indazole ring contribute to LPO inhibition. For example, 4-Bromo-1H-indazole and 7-fluoro-1H-indazole both displayed inhibitory effects. The Ki values for several tested indazole derivatives are presented below, indicating strong inhibitory potential for this class of compounds.

| Compound | Inhibition Constant (Ki) in µM | Inhibition Type |

|---|---|---|

| 1H-indazole | 4.10 | Noncompetitive |

| 4-Bromo-1H-indazole | 6.12 | Noncompetitive |

| 6-Bromo-1H-indazole | 10.15 | Noncompetitive |

| 7-Bromo-1H-indazole | 14.22 | Noncompetitive |

| 4-chloro-1H-indazole | 8.14 | Noncompetitive |

| 6-chloro-1H-indazole | 11.24 | Noncompetitive |

| 7-chloro-1H-indazole | 15.40 | Noncompetitive |

| 4-fluoro-1H-indazole | 9.25 | Noncompetitive |

| 6-fluoro-1H-indazole | 12.33 | Noncompetitive |

| 7-fluoro-1H-indazole | 18.78 | Noncompetitive |

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition by Indazole Scaffolds

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway for single-strand DNA breaks. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The indazole scaffold is a core component of Niraparib, an approved PARP-1 inhibitor used in cancer therapy. scite.ai This establishes the 1H-indazole ring system as a viable framework for the design of potent PARP inhibitors. The specific contribution of a 4-bromo and 7-fluoro substitution pattern on this scaffold for PARP-1 inhibition requires further dedicated investigation, but the precedence of the indazole core in successful PARP inhibitors highlights the potential of such derivatives.

Inhibition of IDO1 and Related Enzymatic Activities

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a critical role in tumor immune escape. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov

Interactions with Biological Targets and Receptors

Beyond direct enzyme inhibition, indazole derivatives can modulate cellular functions by interacting with various biological targets and receptors, thereby influencing key biochemical pathways.

Modulating Biochemical Pathways

Indazole derivatives have been shown to modulate the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. researchgate.netnih.gov Nitric oxide is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, and it regulates numerous physiological processes. scite.aipreprints.org Certain indazole compounds, such as 7-nitroindazole, are well-characterized inhibitors of neuronal NOS (nNOS). researchgate.netnih.gov Inhibition of NOS by indazole derivatives can impact downstream signaling by reducing the production of cGMP. researchgate.net This modulation of the NO-cGMP pathway suggests a potential therapeutic application for indazole compounds in neurological and inflammatory conditions where this pathway is dysregulated. scite.airesearchgate.net

Furthermore, the indazole scaffold is being investigated for its role in other critical cellular pathways. For example, some heterocyclic compounds are known to interfere with the p53-MDM2 protein-protein interaction, a key pathway in cancer development that regulates cell cycle and apoptosis. mdpi.commdpi.com While specific studies on this compound in this context are limited, the broad bioactivity of the indazole class warrants investigation into its ability to modulate such fundamental cancer-related pathways.

Affinity and Selectivity Towards Specific Targets

Derivatives of the indazole scaffold are widely recognized for their ability to interact with a variety of biological targets, often with high affinity and selectivity. A predominant area of investigation has been their role as protein kinase inhibitors. nih.gov Indazole-based compounds have been successfully designed to target both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net

Research has led to the development of indazole derivatives as inhibitors against a range of specific kinases, including Fibroblast Growth Factor Receptor (FGFR), Pim kinase, Aurora kinases, and Bcr-Abl. nih.gov Furthermore, their activity extends to other important enzyme families; for example, a series of (aza)indazole derivatives were developed that exhibited high affinity and selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. nih.gov

In the realm of cardiovascular research, the indazole derivative DW1865 was identified as a potent and highly selective ATP-competitive inhibitor of both Rho kinase 1 (ROCK1) and Rho kinase 2 (ROCK2), showing significantly greater potency than the established inhibitor fasudil (B1672074). nih.gov For antimicrobial applications, a series of 4-bromo-1H-indazole derivatives were specifically designed to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a bacterial cytoskeletal protein essential for cell division. nih.gov The presence of bromine and fluorine atoms on the indazole ring is explored to enhance binding affinity and selectivity towards specific biological targets. evitachem.com

Table 1: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target(s) | Derivative Class | Reference(s) |

|---|---|---|---|

| Protein Kinases | FGFR, Pim kinase, Aurora kinases, Bcr-Abl | Indazole Derivatives | nih.gov |

| Rho Kinase (ROCK1, ROCK2) | Indazole Derivatives | nih.gov | |

| Enzymes | Cyclooxygenase-2 (COX-2) | (Aza)indazole Derivatives | nih.gov |

| Bacterial Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | 4-bromo-1H-indazole Derivatives | nih.gov |

Exploration of Therapeutic Applications for Indazole Derivatives

The diverse biological activities of indazole derivatives have prompted extensive research into their potential therapeutic uses across various disease areas.

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, with several indazole-containing drugs, such as Axitinib and Pazopanib, receiving FDA approval. nih.govresearchgate.net The anticancer effects of these derivatives are frequently linked to their potent kinase inhibitory activity. nih.gov By targeting kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), these compounds can disrupt signaling pathways essential for tumor growth, angiogenesis, and metastasis. researchgate.net

The mechanisms of action are multifaceted and often culminate in the induction of apoptosis (programmed cell death). nih.govnih.gov For instance, one study reported that an indazole derivative (compound 2f) triggered apoptosis in breast cancer cells by modulating the expression of key regulatory proteins, including the upregulation of Bax and cleaved caspase-3 and the downregulation of Bcl-2. nih.gov Another investigation into 1H-indazole-3-amine derivatives found that a lead compound (6o) exhibited a promising inhibitory effect against a chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed high selectivity for cancer cells over normal cells. nih.gov This compound was suggested to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov The substitution pattern on the indazole ring is critical, with studies indicating that fluorine substituents can significantly enhance anti-proliferative activity. nih.gov

Table 2: Anticancer Mechanisms of Indazole Derivatives

| Compound Class | Cancer Model | Mechanism of Action | Key Proteins Modulated | Reference(s) |

|---|---|---|---|---|

| Indazole Derivative (2f) | Breast Cancer (4T1 cells) | Induction of Apoptosis | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 | nih.gov |

| 1H-indazole-3-amine Derivative (6o) | Chronic Myeloid Leukemia (K562 cells) | Apoptosis and Cell Cycle Arrest | Inhibition of Bcl2 family, p53/MDM2 pathway | nih.gov |

Given the urgent need for new antimicrobial agents to combat resistant pathogens, novel cellular targets are being explored. mdpi.comalbany.edu The bacterial cell division protein FtsZ has been identified as a promising target. nih.gov A series of novel 4-bromo-1H-indazole derivatives were specifically designed and synthesized as FtsZ inhibitors. nih.gov

These compounds were assayed for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results showed that the series was particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, certain compounds in the series demonstrated significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov One derivative, compound 9, had a minimum inhibitory concentration (MIC) of 4 µg/mL against S. pyogenes, making it 32 times more active than 3-MBA. nih.gov Other research has also explored 6-bromo-1H-indazole derivatives, which have shown potential to inhibit key bacterial enzymes involved in cell wall synthesis or DNA replication. researchgate.net

In the context of metabolic diseases, indazole-based compounds have been explored for their antidiabetic potential. A study focused on newly synthesized indazole-based thiadiazole hybrids evaluated their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion whose inhibition can help manage blood glucose levels. nih.govresearchgate.net Several of the synthesized derivatives demonstrated remarkable inhibitory activity against α-glucosidase, highlighting their potential as scaffolds for the development of new antidiabetic agents. nih.govresearchgate.net

The potential of indazole derivatives to exert neuroprotective effects is an active area of research, particularly for neurodegenerative disorders such as Parkinson's disease, which are characterized by the loss of specific neuronal populations. nih.govnih.gov One of the key pathological features in several neurodegenerative diseases, known as tauopathies, is the hyperphosphorylation of the microtubule-associated protein Tau. frontiersin.org

To address this, an indazole derivative, 6-amino-1-methyl-indazole (AMI), was synthesized with the goal of inhibiting Tau hyperphosphorylation. nih.govnih.gov In vitro studies using SH-SY5Y cells showed that AMI treatment significantly reduced the levels of phosphorylated Tau (p-tau) as well as the upstream kinase GSK-3β. nih.gov In an MPTP-induced mouse model of Parkinson's disease, administration of AMI led to the preservation of dopaminergic neurons in the substantia nigra and an improvement in behavioral symptoms. nih.govnih.gov These findings demonstrate that AMI exerts a neuroprotective effect by inhibiting Tau hyperphosphorylation, making this class of compounds a promising avenue for therapeutic development in Parkinson's disease and other tau-related neurodegenerative conditions. nih.gov

Indazole derivatives are being investigated for their therapeutic potential in cardiovascular diseases, including hypertension. nih.gov A key signaling pathway implicated in cardiovascular pathophysiology involves the Rho-associated coiled-coil-containing protein kinase (ROCK), commonly known as Rho kinase. researchgate.net Inhibition of Rho kinase can lead to vasorelaxation, making it an attractive target for antihypertensive drugs. mdpi.com

A novel indazole derivative, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), was identified as a potent and highly selective inhibitor of both ROCK1 and ROCK2. nih.gov In studies using spontaneously hypertensive rats, DW1865 administration resulted in a significant and dose-dependent reduction in blood pressure. nih.gov Furthermore, the compound demonstrated protective effects at a cellular level by blocking angiotensin II-induced stress fiber formation and hypertrophy in heart-derived H9c2 cells. nih.gov Another research effort focused on optimizing a 5-nitro-1H-indazole-3-carbonitrile lead compound (DL0805), which resulted in analogues with up to 39-fold greater ROCK I inhibitory activity and exhibited vasorelaxant effects comparable to the approved drug fasudil in ex-vivo models. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 7 Fluoro 1h Indazole Analogs

Influence of Halogen Position and Nature on Biological Activity

The specific placement and type of halogen atoms on the indazole scaffold are critical determinants of the biological activity of its analogs. The electron-withdrawing properties, size, and ability to form halogen bonds differ significantly between bromine and fluorine, allowing these atoms to play distinct roles in modulating the efficacy, selectivity, and potency of the compounds.

The substitution of a bromine atom at the C4 position of the indazole ring significantly influences the compound's interaction with target proteins. Structure-activity relationship (SAR) analyses of various indazole derivatives have indicated that substitutions at the 4-position can be crucial for inhibitory activity. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the nature of the substituent at the 4-position of the 1H-indazole scaffold plays a vital role in the molecule's inhibitory function. nih.gov

The fluorine atom at the C7 position is a key feature in many biologically active indazole analogs, primarily due to its unique electronic properties and small size. The incorporation of fluorine can profoundly affect a molecule's potency, metabolic stability, and binding affinity. nih.govmdpi.com The high electronegativity of fluorine alters the local electronic environment of the indazole ring, which can modulate the pKa of the molecule and influence its interactions with target residues. mdpi.com

Studies on various kinase inhibitors have demonstrated the strategic importance of substitutions at the C7 position. For example, in the design of analog-sensitive Akt inhibitors based on the A-443654 scaffold, the C7 position was identified as a promising site for introducing substituents that could clash with the gatekeeper methionine residue in the wild-type kinase, thereby conferring selectivity for mutant kinases. ucsf.edu

The C7-fluorine can participate in favorable intermolecular interactions, such as dipole-dipole and charge-dipole interactions, within the protein's active site. frontiersin.org It has been shown that fluorine substitution can lead to favorable interactions with protein side chains, significantly enhancing binding affinity. nih.gov In a study of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole analog demonstrated substantially higher potency (IC50 of 14 nM) and dramatically increased oral bioavailability compared to a 4-fluoroindazole analog (IC50 of 2500 nM), underscoring the critical influence of the fluorine's position on the ring. nih.gov This highlights how placing a fluorine atom at a position like C7 can optimize interactions within a specific binding pocket and improve pharmacokinetic properties.

Modifications of the Indazole Scaffold and Their Effects

Beyond halogen substitutions, modifications to the core indazole structure, including substitutions at the nitrogen atoms and other positions on the rings, are crucial for tuning the pharmacological profile of these compounds.

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. nih.gov Alkylation or substitution can occur at either the N1 or N2 position, leading to regioisomers with potentially different biological activities and physicochemical properties.

The synthesis of N-substituted indazoles can yield a mixture of N1 and N2 isomers, and the ratio can be influenced by the reaction conditions. nih.gov For instance, direct alkylation may produce a near 1:1 mixture, while Mitsunobu reaction conditions can favor the formation of the N2 isomer. nih.gov In some cases, the N1 and N2 isomers have been found to exhibit comparable biological activity. nih.gov However, the orientation of the substituent on the nitrogen atom can alter the vector of other functional groups, leading to different binding modes or affinities. Computational studies have shown that while the 1H-indazole tautomer is more stable, the energy barrier for N1 alkylation can be higher than for N2 alkylation when accounting for the initial conversion from the 1H to the 2H tautomer, which can explain the high selectivity for N2 substitution observed in certain reactions. wuxibiology.com

| Compound Series | Substitution Position | Relative Biological Activity | Source |

|---|---|---|---|

| Indazole-based MCL-1 Inhibitors | N1 Isomer | Comparable to N2 isomer in MCL-1 binding affinity. | nih.gov |

| Indazole-based MCL-1 Inhibitors | N2 Isomer | Comparable to N1 isomer in MCL-1 binding affinity. N2 isomers are generally less polar. | nih.gov |

The introduction of other functional groups onto the benzene (B151609) portion of the indazole ring provides another avenue for modulating biological activity. SAR studies have shown that various positions on the ring can be sensitive to substitution.

For example, in a series of indazole-containing compounds designed as anti-influenza agents, substituents on a terminal aromatic ring attached to the indazole core significantly impacted antiviral activity. nih.gov Compounds with electron-withdrawing or methoxy (B1213986) groups (such as 4-fluoro, 4-cyano, or 3,4-dimethoxy) on this terminal ring displayed markedly better activity than unsubstituted analogs. nih.gov Similarly, in the development of Akt inhibitors, the introduction of a methyl group at the C3 position of the indazole moiety was reported to make analogs approximately five times more potent than the corresponding 3-hydrogen derivatives. ucsf.edu This demonstrates that even small alkyl groups can have a profound impact on potency, likely by optimizing van der Waals contacts within the binding site.

| Compound Class | Substituent & Position | Effect on Biological Activity | Source |

|---|---|---|---|

| Anti-influenza Agents | Substituents (e.g., 4-fluoro, 4-cyano) on terminal phenyl ring | Significantly improved antiviral activity compared to unsubstituted compounds. | nih.gov |

| Akt Inhibitors | Methyl group at C3 | ~5-fold increase in potency against Akt. | ucsf.edu |

| ROCK1 Inhibitors | Fluorine at C6 | Dramatically enhanced inhibitory potency and bioavailability compared to fluorine at C4. | nih.gov |

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of 4-bromo-7-fluoro-1H-indazole analogs and their ability to engage in specific non-covalent interactions are fundamental to their molecular recognition by biological targets. The halogen substituents play a direct role in defining the preferred conformation and the types of intermolecular contacts that can be formed.

The presence of halogens can influence the crystal packing and conformation of molecules. acs.org The C-F bond possesses a greater dipole moment, which can affect the conformational behavior of the entire molecule and enable specific dipole-dipole and charge-dipole interactions with a target protein. frontiersin.org The bromine atom, with its ability to form halogen bonds, can provide a directional interaction that helps to anchor the ligand in a specific orientation within the binding site.

Molecular docking and co-crystal structures of indazole analogs have elucidated key recognition patterns. These include:

Hydrogen Bonds: The indazole N1-H or other introduced functional groups can act as hydrogen bond donors or acceptors, forming critical connections with protein backbone or side-chain residues. nih.gov

Pi-Pi Stacking: The aromatic indazole ring system frequently engages in pi-pi stacking interactions with aromatic residues of the target protein, such as tryptophan or tyrosine. nih.gov

Cation-Pi Interactions: The electron-rich indazole ring can form favorable cation-pi interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov

The combination of the bromine at C4 and the fluorine at C7 in the parent scaffold provides specific steric and electronic properties that guide these interactions. The C7-fluorine can form interactions in one region of a binding pocket, while the C4-bromine engages another, leading to a well-defined binding mode that contributes to both high affinity and selectivity.

Computational Approaches in SAR/SPR Elucidation

In the quest to design and optimize bioactive molecules, computational methods have become indispensable tools for elucidating the complex relationships between a compound's structure and its biological activity (Structure-Activity Relationship, SAR) or its physicochemical properties (Structure-Property Relationship, SPR). For analogs of this compound, these in silico techniques offer a rapid and cost-effective means to predict molecular behavior, prioritize synthetic candidates, and rationalize experimental observations. By modeling interactions at a molecular level, researchers can gain profound insights into the key structural features that govern a compound's efficacy and disposition.

Docking Studies and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as a this compound analog, might bind to its biological target, typically a protein or enzyme. These methods are crucial for understanding the intermolecular forces that drive the recognition and binding process, thereby guiding the rational design of more potent and selective molecules.

Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a function that approximates the binding affinity. For instance, in a study on new substituted indazole derivatives as potential agents against the breast cancer aromatase enzyme, molecular docking was used to predict their binding affinities. derpharmachemica.com The results showed that certain compounds achieved good binding energies, with one of the most promising molecules, compound 5f, exhibiting a binding energy of -8.0 kcal/mol. derpharmachemica.com This favorable interaction was stabilized by hydrogen bonds with the NH1 and NH2 atoms of the amino acid residue Arg115. derpharmachemica.com Such detailed interaction mapping is vital for understanding the SAR of these analogs.

To further refine the static picture provided by docking and to assess the stability of the ligand-receptor complex over time, molecular dynamics (MD) simulations are employed. MD simulations use the principles of classical mechanics to simulate the motions of atoms in the complex, providing a dynamic view of the binding event. This allows for the evaluation of the complex's stability and the characterization of the conformational changes that may occur upon ligand binding. In a study of 1H-indazole analogs as potential anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme, MD simulations indicated that the most promising compound remained stable within the enzyme's active site. researchgate.net Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method to calculate the binding free energy, confirmed a strong binding affinity for the target. researchgate.net

The insights gained from these simulations are instrumental in the optimization of lead compounds. For example, in the development of indazole-derived inhibitors for Unc-51-Like Kinase 1 (ULK1), docking studies guided the design efforts, leading to the synthesis of inhibitors with significantly increased activity. nih.gov The computational models predicted that the addition of an amino group at the 3-position of the indazole ring would lead to a substantial increase in inhibitory potency, a hypothesis that was subsequently confirmed by biochemical assays. nih.gov

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 5f | -8.0 | Arg115, Met374 |

| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of novel, unsynthesized analogs. This approach is particularly valuable for prioritizing compounds for synthesis and for providing insights into the mechanism of action.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated for each compound. These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties. Finally, a statistical method is used to build a mathematical model that correlates the descriptors with the observed biological activity.

For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their activity as HIF-1α inhibitors. nih.gov In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. nih.gov These models generated contour maps that visually represent the regions around the molecules where steric and electrostatic properties are favorable or unfavorable for activity. nih.gov Such maps provide a structural framework that can guide the design of new inhibitors with improved potency. nih.gov The statistical robustness of the developed QSAR models is crucial for their predictive power and is assessed using various validation metrics. nih.gov

The application of QSAR is not limited to predicting biological activity. It can also be used to model and predict various pharmacokinetic and safety properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico prediction of these properties has become a standard practice in the pharmaceutical industry to identify and filter out compounds with undesirable characteristics early in the drug discovery process. researchgate.net

| Model | Q² | R² |

|---|---|---|

| CoMFA | 0.53 | 0.99 |

| CoMSIA | 0.34 | 0.96 |

Q² represents the cross-validated correlation coefficient, and R² represents the non-cross-validated correlation coefficient.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromo-7-fluoro-1H-indazole. Through ¹H NMR (proton) and ¹³C NMR (carbon-13) analyses, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped.

In a typical ¹H NMR spectrum of an indazole derivative, distinct signals (resonances) corresponding to the aromatic protons and the N-H proton are observed. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) of these signals provide detailed information about the electronic environment and connectivity of the protons. For this compound, the protons on the benzene (B151609) ring would exhibit shifts and couplings influenced by the adjacent bromine and fluorine atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbon atoms in the indazole core are influenced by the electronegativity of the attached heteroatoms (nitrogen) and substituents (bromine and fluorine), providing definitive evidence for the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Spectral Data (Note: The following table is a representative example based on general principles and data for similar indazole structures, as specific experimental spectra for this compound are not publicly available.)

| ¹H NMR | Data | ¹³C NMR | Data |

| Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |

| H-3 | 8.0 - 8.3 | C-3 | 130 - 135 |

| H-5 | 7.2 - 7.5 | C-3a | 120 - 125 |

| H-6 | 6.9 - 7.1 | C-4 | 95 - 105 (due to Br) |

| N-H | 12.0 - 13.5 | C-5 | 125 - 130 |

| C-6 | 110 - 115 | ||

| C-7 | 150 - 160 (due to F) | ||

| C-7a | 140 - 145 |

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to assess its purity. The molecular formula of the compound is C₇H₄BrFN₂, which corresponds to a monoisotopic mass of approximately 214.96 g/mol .

In a mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The most prominent ion is typically the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For this compound, the presence of bromine is readily identifiable due to its characteristic isotopic pattern: a near 1:1 ratio of signals for the ⁷⁹Br isotope and the ⁸¹Br isotope, separated by 2 m/z units (e.g., peaks at m/z 215 and 217 for [M+H]⁺). This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the structure.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the elemental composition and confirming that the measured mass is consistent with the chemical formula C₇H₄BrFN₂. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the compound from any impurities before it enters the mass spectrometer, thereby providing a powerful method for purity assessment. google.com

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

Through single-crystal X-ray diffraction, a beam of X-rays is directed at a crystal of this compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would confirm the planar nature of the fused bicyclic indazole system.

The study of the crystal packing reveals how individual molecules are arranged. This arrangement is governed by various intermolecular forces that dictate the crystal's stability and physical properties. In fluorinated aromatic systems, specific packing motifs are often observed, influenced by the electronic nature of the substituents.

The solid-state structure of indazole derivatives is heavily influenced by non-covalent interactions, which are crucial for the formation of stable, ordered crystalline structures. For this compound, the primary interactions expected are hydrogen bonding and aromatic (π-π) stacking.

The indazole ring contains a proton-donating N-H group and a proton-accepting pyridinic nitrogen atom. This facilitates the formation of strong intermolecular N-H···N hydrogen bonds, often leading to the creation of dimers or extended chains of molecules within the crystal.

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Other spectroscopic techniques provide additional, complementary information about the structure and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the aromatic region of 1400-1600 cm⁻¹.

C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

C-Br stretching: An absorption band in the lower frequency (fingerprint) region, typically below 700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Conjugated aromatic systems like indazole absorb UV light, promoting electrons to higher energy orbitals. The UV-Vis spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λ_max) characteristic of the indazole chromophore. The positions of these maxima are sensitive to the substituents on the aromatic ring, with the bromo and fluoro groups potentially causing shifts in the absorption peaks compared to the unsubstituted indazole.

Computational and Theoretical Studies on 4 Bromo 7 Fluoro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometry, electronic distribution, and reactivity parameters. For halogenated indazoles, these calculations help elucidate the influence of electron-withdrawing halogen substituents on the aromatic system.

A study on a similar compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, utilized ab initio (MP2/6-311G**) and DFT (B3LYP/6-311+G(2d,p)) methods to investigate its geometry and electronic properties. rsc.org Such methodologies would be directly applicable to 4-Bromo-7-fluoro-1H-indazole to determine its optimized structure and electronic characteristics. These calculations would likely show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a common feature in indazole systems. nih.gov

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For substituted indazoles, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In a DFT study on novel indazole derivatives, the HOMO-LUMO energy gap was calculated to assess their stability and reactivity. nih.gov For this compound, the HOMO is expected to be distributed across the indazole ring system, while the LUMO would also be located on the ring, with significant contributions from the atoms of the pyrazole (B372694) moiety. The presence of the electronegative fluorine and bromine atoms would lower the energies of both HOMO and LUMO levels compared to unsubstituted indazole.

A hypothetical representation of such data, based on typical values for similar heterocyclic compounds, is presented below.

| Parameter | Expected Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Region susceptible to electrophilic attack |

| LUMO Energy | -1.0 to -2.0 | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 4.5 to 5.5 | High chemical stability |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting sites for intermolecular interactions. These maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP would show a region of significant negative potential around the N2 atom of the pyrazole ring, making it a primary site for hydrogen bonding. rsc.org The hydrogen atom on the N1 nitrogen would represent a region of positive potential. The fluorine atom, being highly electronegative, would also contribute to a negative potential region, while the bromine atom can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor.

Conformational Analysis and Energy Landscapes

Conformational analysis for a rigid, planar molecule like this compound is relatively straightforward as it has limited conformational freedom. The primary consideration is the tautomeric equilibrium between the 1H- and 2H- forms. Computational studies consistently show that for most indazoles, the 1H-tautomer is thermodynamically more stable. nih.govbeilstein-journals.org

Calculations performed on the parent indazole and its halogenated derivatives confirm the planarity of the bicyclic system. rsc.orgresearchgate.net The energy landscape would be dominated by a deep minimum corresponding to the planar 1H-indazole structure. Any significant deviation from planarity would require a substantial energy cost.

Supramolecular Chemistry and Self-Assembly Predictions

The structure of this compound contains several functional groups capable of forming significant non-covalent interactions, which are crucial for self-assembly and crystal engineering.

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, and the lone pair on the N2 atom acts as a hydrogen bond acceptor. This N1–H···N2 interaction is the most common motif in the crystal structures of 1H-indazoles, leading to the formation of dimers or catemers (chains).

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor via its electropositive sigma-hole, interacting with electron-rich atoms like the nitrogen or fluorine atoms of neighboring molecules.

π–π Stacking: The aromatic indazole ring can participate in π–π stacking interactions, further stabilizing the crystal lattice.

Computational predictions can model the strength and geometry of these interactions to predict the most likely supramolecular synthons and crystal packing arrangements.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds. For this compound, NMR spectroscopy (¹H, ¹³C, ¹⁹F) would be the primary tool for characterization.

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311+G(2d,p) level), has been shown to provide accurate predictions of NMR chemical shifts for fluorinated indazoles. rsc.org Calculations would predict the chemical shifts for each proton, carbon, and fluorine atom in the molecule. The predicted spectra can be compared with experimental data to confirm the structure. For instance, the fluorine atom at C7 would exhibit characteristic couplings to the adjacent proton and carbon atoms, which can be predicted computationally. walisongo.ac.id

Below is an example table illustrating how predicted and experimental NMR data are compared for a related fluorinated indazole, demonstrating the accuracy of the computational approach. rsc.org

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 140.1 | 139.5 | +0.6 |

| C3a | 118.9 | 117.8 | +1.1 |

| C4 | 138.5 | 137.9 | +0.6 |

| C7a | 135.2 | 134.1 | +1.1 |

Computational Tools for Drug Discovery and Lead Optimization

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govnih.gov Computational tools are indispensable in the discovery and optimization of indazole-based therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like an indazole derivative) when bound to a target protein. It is used to screen virtual libraries of compounds and to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for biological activity. Docking studies have been successfully applied to indazole derivatives targeting various enzymes, including kinases and cyclooxygenase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of novel compounds before synthesis and guide the design of more potent molecules. 2D and 3D-QSAR studies on indazole derivatives have identified key structural features that influence their efficacy. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for a molecule to bind to a specific biological target. This model can then be used to search for new, structurally diverse compounds that fit the pharmacophore and are likely to be active.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.

For a molecule like this compound, these computational tools would be employed to design derivatives with improved potency, selectivity, and drug-like properties for a given biological target.

Emerging Research and Future Perspectives

Novel Applications in Materials Science and Photophysics

The exploration of indazole derivatives is extending beyond pharmacology into the realm of advanced materials. The inherent aromaticity and tunable electronic nature of the indazole scaffold make it a promising candidate for applications in organic electronics and coordination chemistry.

Indazole Derivatives in Organic Electronics (e.g., OLEDs, OPVs)

Studies on non-fullerene acceptors (NFAs) in organic solar cells have demonstrated that fluorination and chlorination of the molecular backbone can improve power conversion efficiencies by enhancing carrier mobility and promoting favorable film morphology. nih.gov This principle suggests that the bromo and fluoro substituents on 4-Bromo-7-fluoro-1H-indazole could make its derivatives valuable as building blocks for new, high-performance materials in organic solar cells. nih.govnanoge.org The development of such materials is critical for advancing flexible and cost-effective solar energy technologies. dongguk.edu

Coordination Chemistry with Metal Centers

Indazole and its derivatives are effective ligands for coordinating with metal centers, forming stable complexes with diverse geometries and interesting photophysical properties. mdpi.comrsc.org Research has shown that indazole-carboxylate ligands can form coordination polymers with Group 12 metals like Zinc (Zn(II)) and Cadmium (Cd(II)). mdpi.comresearchgate.net

These metal-organic frameworks often exhibit enhanced photoluminescence (PL) compared to the free ligand, a phenomenon known as crystal-induced luminescence enhancement. mdpi.com The emission properties are typically governed by ligand-centered π-π* electronic transitions, meaning the fluorescence is inherent to the indazole-based structure and modulated by the metal coordination. mdpi.comresearchgate.net The resulting compounds, such as those with Zn(II), are being explored for applications in bio-imaging and sensing, given their luminescent properties and potentially low toxicity. rsc.org The specific electronic modifications imparted by the bromine and fluorine atoms in this compound could lead to coordination complexes with unique and potentially useful photoluminescent characteristics.

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery heavily relies on the rapid synthesis and evaluation of large numbers of compounds. High-Throughput Screening (HTS) and combinatorial chemistry are central to this paradigm, enabling the efficient identification of new lead compounds. nih.gov The indazole scaffold is well-suited for these approaches due to its versatile synthetic chemistry, which allows for the creation of large, diverse libraries of derivatives.

HTS assays are particularly important for identifying kinase inhibitors, a major therapeutic area for indazole derivatives. nih.govnih.gov For instance, an in silico HTS campaign utilizing a published X-ray structure was successfully used to identify an indazole derivative as a moderately active inhibitor of Unc-51-like kinase 1 (ULK-1), which was then optimized into a significantly more potent inhibitor. nih.gov This demonstrates how computational screening can accelerate the discovery process for this class of compounds. The development of screening methods that can distinguish between different types of inhibitors (e.g., allosteric vs. ATP-competitive) further refines the search for novel and more selective drug candidates. wiley.com

Development of New Synthetic Methodologies

The growing interest in functionalized indazoles has spurred the development of novel and efficient synthetic routes. While many methods exist for creating the core indazole structure, the synthesis of specifically substituted analogues like this compound requires precise control over regiochemistry. nih.gov

Recent advancements have focused on creating practical, scalable, and environmentally friendly manufacturing processes. A patent for the synthesis of a regioisomer, 5-bromo-4-fluoro-1H-indazole, outlines a three-step process starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection reactions. google.com Another practical synthesis has been developed for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV drug Lenacapavir, which utilizes a two-step sequence from inexpensive 2,6-dichlorobenzonitrile (B3417380). mdpi.com This method achieves high regioselectivity and has been demonstrated on hundred-gram scales without the need for costly column chromatography, highlighting a pathway for the large-scale production of similar halogenated indazoles. mdpi.com These methodologies provide a strong foundation for developing an optimized synthesis for this compound.

Exploration of Synergistic Effects in Combination Therapies

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Indazole derivatives, particularly kinase inhibitors, are prime candidates for use in combination therapies to enhance efficacy and overcome drug resistance. nih.govnih.gov Several indazole-based drugs, including Axitinib and Pazopanib, are already used in cancer therapy. nih.govresearchgate.net

The rationale for combination therapy is to target multiple signaling pathways simultaneously. For example, the fibroblast growth factor receptor (FGFR) is a common target for indazole inhibitors. nih.gov Preclinical and clinical studies are exploring the synergistic effects of combining FGFR inhibitors with other targeted agents or with immune checkpoint blockers. nih.gov One clinical trial investigated the combination of LY2874455, an indazole-based FGFR inhibitor, with Merestinib, a c-Met inhibitor, for treating acute myeloid leukemia. nih.govmycancergenome.org This approach aims to block redundant or compensatory signaling pathways that cancer cells use to evade single-agent therapy. The potential of this compound derivatives to act as selective inhibitors makes them attractive for inclusion in future combination therapy regimens.

Advanced Preclinical and Clinical Research Pathways

The journey of a promising compound from the laboratory to the clinic involves rigorous preclinical and clinical evaluation. For indazole derivatives, this pathway is well-established, with several compounds having advanced to clinical trials. Preclinical development typically involves demonstrating a compound's efficacy in cellular and animal models, such as in vivo xenograft assays where the compound is tested for its ability to reduce tumor size. nih.gov

Several indazole-based molecules have successfully navigated this pathway and are currently in clinical investigation.

| Compound | Target(s) | Indication | Clinical Trial ID |

| CFI-400945 | Polo-like kinase 4 (PLK4) | Breast Cancer | NCT03624543 |

| LY2874455 | Fibroblast Growth Factor Receptor (FGFR) | Acute Myeloid Leukemia (in combination) | NCT03125239 |

Table 1: Examples of Indazole Derivatives in Clinical Trials. nih.gov

The compound CFI-400945 is being investigated as a PLK4 inhibitor for breast cancer, while LY2874455 has been studied as an FGFR inhibitor in combination therapy for acute myeloid leukemia. nih.gov The progression of these and other indazole derivatives through phased clinical trials underscores the therapeutic potential of this chemical scaffold and paves the way for future compounds like this compound to enter similar development pathways. nih.govmycancergenome.org

常见问题

Q. Q1. What are the standard synthetic routes for 4-Bromo-7-fluoro-1H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key methods include:

- Direct bromo-fluorination of indazole precursors using reagents like NBS (N-bromosuccinimide) in the presence of fluorinating agents (e.g., Selectfluor®). Reaction temperature (60–80°C) and solvent polarity (DMF or DCM) critically affect regioselectivity .

- Multi-step functionalization starting from 7-fluoro-1H-indazole, followed by bromination at the 4-position. Catalytic systems (e.g., Pd-mediated coupling) may introduce impurities if ortho-substitution competes .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR (¹H, ¹³C, ¹⁹F) : The ¹⁹F NMR signal at δ ~ -110 ppm confirms the fluorine substituent, while ¹H NMR resolves positional isomers (e.g., 4-bromo vs. 5-bromo) via coupling patterns . Contradictions arise if solvent polarity shifts peaks; deuterated DMSO is preferred for consistency .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass (calc. for C₇H₄BrFN₂: 229.95 g/mol) distinguishes isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

Q. Q3. How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine at C-7 deactivates the indazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. Conversely, the bromine at C-4 acts as a directing group, enabling selective Suzuki-Miyaura couplings. Challenges include:

- Competing dehalogenation : Pd catalysts (e.g., Pd(PPh₃)₄) may reduce Br to H under high temperatures (>100°C). Lower temperatures (60–80°C) and excess boronic acid minimize this .

- Regioselectivity : Fluorine’s ortho/para-directing effects can lead to byproducts if unprotected NH groups are present. Pre-protection (e.g., SEM groups) improves selectivity .

Q. Q4. What computational modeling approaches are used to predict the biological activity of this compound derivatives?

Methodological Answer:

- DFT (Density Functional Theory) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for drug-target interactions. The C-4 bromine shows high electrophilicity, making it a hotspot for covalent bonding .

- Molecular Docking : Indazole derivatives are docked into kinase ATP-binding pockets (e.g., JAK2 or EGFR). Fluorine’s electronegativity enhances hydrogen bonding with backbone amides, improving binding affinity .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from:

Q. Recommendations :

- Replicate assays with independent synthetic batches.

- Use orthogonal activity assays (e.g., fluorescence polarization + SPR).

Data Contradiction Analysis

Q. Q6. Why do some studies report conflicting regioselectivity outcomes in halogenation reactions of this compound?

Methodological Answer: Contradictions stem from:

- Solvent effects : Polar aprotic solvents (DMF) favor C-4 bromination, while nonpolar solvents (toluene) may shift to C-5 due to steric effects .

- Catalyst choice : Pd vs. Cu catalysts yield different intermediates. Pd(OAc)₂ promotes C-4 selectivity, whereas CuI favors C-5 in Ullmann couplings .

Q. Resolution Strategy :

- Conduct controlled experiments with deuterated analogs to track substitution pathways.

- Use X-ray crystallography to unambiguously confirm regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。